molecular formula C11H13NO3 B2655030 N-(3-acetyl-4-methoxyphenyl)acetamide CAS No. 51410-09-4

N-(3-acetyl-4-methoxyphenyl)acetamide

Cat. No.: B2655030
CAS No.: 51410-09-4
M. Wt: 207.229
InChI Key: AASQAKHOJXFRMC-UHFFFAOYSA-N
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Description

N-(3-acetyl-4-methoxyphenyl)acetamide is an organic compound with the molecular formula C11H13NO3 It is characterized by the presence of an acetyl group and a methoxy group attached to a phenyl ring, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-4-methoxyphenyl)acetamide typically involves the acetylation of 3-amino-4-methoxyacetophenone. The reaction is carried out by reacting 3-amino-4-methoxyacetophenone with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is then heated to facilitate the acetylation process, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-acetyl-4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetyl-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-amino-4-methoxyphenyl)acetamide: Similar structure but with an amino group instead of an acetyl group.

    N-(4-acetyl-3-methoxyphenyl)acetamide: Similar structure but with different positions of the acetyl and methoxy groups.

    N-(4-methoxyphenyl)acetamide: Lacks the acetyl group on the phenyl ring.

Uniqueness

N-(3-acetyl-4-methoxyphenyl)acetamide is unique due to the specific positioning of the acetyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-acetyl-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(13)10-6-9(12-8(2)14)4-5-11(10)15-3/h4-6H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASQAKHOJXFRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51410-09-4
Record name 3-Acetyl-4-methoxyacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl iodide (3.42 ml, 7.81 g, 55 mmol) was added to a stirred mixture of N-(3-acetyl-4-hydroxyphenyl)acetamide (J.Org.Chem. 1995, 60, 4324-4330) (9.65 g, 50 mmol) and potassium carbonate (13.82 g, 100 mmol) in dimethylformamide (50 ml). The mixture was stirred at room temperature for 72 hours, then the solvent was evaporated under reduced pressure. Water (100 ml) was added and the mixture was extracted with ethyl acetate (6×100 ml). The combined organic fractions were dried (MgSO4) and evaporated under reduced pressure to give N-(3-acetyl-4-methoxyphenyl)acetamide as a tan solid (10.34 g, 100%), 1H NMR (d6 -DMSO) δ 9.91 (1H, br. s), 7.76 (2H, m), 7.12 (1H, d, J=9.6 Hz), 3.86 (3H, s), 2.52 (3H, s), and 2.01 (3H, s). m/e (CI+) 208 (MH+).
Quantity
3.42 mL
Type
reactant
Reaction Step One
Quantity
9.65 g
Type
reactant
Reaction Step One
Quantity
13.82 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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